molecular formula C11H13N3O B1467378 [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249466-95-2

[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467378
CAS No.: 1249466-95-2
M. Wt: 203.24 g/mol
InChI Key: CSZBZSOLXBCIRF-UHFFFAOYSA-N
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Description

[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethylphenyl group attached to the triazole ring, along with a methanol group. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Properties

IUPAC Name

[1-(3-ethylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-9-4-3-5-11(6-9)14-7-10(8-15)12-13-14/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZBZSOLXBCIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alkanes and alcohols.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol exhibits significant activity against various bacterial and fungal strains. The mechanism of action typically involves the inhibition of ergosterol synthesis in fungi or interference with bacterial cell wall synthesis.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus20
C. albicans18

Anti-inflammatory Properties

Studies have shown that triazole derivatives can modulate inflammatory pathways. The compound has been evaluated for its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Fungicides

The compound's antifungal properties open avenues for its use as a fungicide in agricultural practices. Its effectiveness against plant pathogens can help in developing safer and more effective agricultural treatments.

Plant Growth Regulators

Research indicates that certain triazoles can act as plant growth regulators, promoting root development and enhancing stress resistance in crops. This application could lead to improved agricultural yields under adverse conditions.

Polymer Chemistry

This compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for the incorporation into polymer matrices, potentially enhancing thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be explored as an additive in coatings and adhesives. Its incorporation may improve the durability and performance of these materials under various environmental conditions.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. Results indicated a strong correlation between structural modifications and bioactivity, highlighting the importance of the ethylphenyl group in enhancing antimicrobial activity .
  • Agricultural Field Trials : Field trials demonstrated that formulations containing this triazole derivative significantly reduced fungal infections in crops compared to untreated controls. The trials emphasized the potential for integrating this compound into sustainable agricultural practices .

Mechanism of Action

The mechanism of action of [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity. For example, it can bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

  • [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Comparison: Compared to its analogs, [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol exhibits unique properties due to the presence of the ethyl group. This group can influence the compound’s lipophilicity, solubility, and overall reactivity. The ethyl group may also enhance the compound’s ability to penetrate biological membranes, making it more effective in certain applications .

Biological Activity

[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical structure features a triazole ring substituted with a 3-ethylphenyl group and a hydroxymethyl group. Its molecular formula is C11H12N4OC_{11}H_{12}N_4O with a CAS number of 1126635-77-5. The triazole moiety is significant for its biological interactions, particularly in medicinal chemistry.

The primary target of this compound is Histone Deacetylase 2 (HDAC2) . Inhibition of HDAC2 can lead to altered gene expression and cellular functions, which may result in cytotoxic effects against cancer cells. The mechanism involves the binding of the compound to the active site of HDAC2, preventing its normal function in deacetylating histones and other proteins involved in cell cycle regulation and apoptosis.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties through HDAC inhibition. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation in vitro.
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit various enzymes. In particular, it has shown potential as an inhibitor of urease , an enzyme linked to the pathogenicity of certain bacteria.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of HDAC2 leading to cell death
Enzyme InhibitionUrease inhibition with significant IC50 values
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Anticancer Studies :
    • A study published in RSC Advances highlighted the synthesis of various triazole derivatives, including those targeting HDACs. These derivatives demonstrated substantial cytotoxicity against various cancer cell lines, indicating that this compound could be a viable candidate for further development in cancer therapy .
  • Enzyme Inhibition :
    • Research on urease inhibitors showed that triazole derivatives exhibited varying degrees of inhibitory activity. The compound's structural features contribute to its efficacy against urease enzymes, which are critical in the treatment of infections caused by urease-producing bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

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